methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex chemical compound with diverse applications in scientific research. This compound is notable for its unique structure, which includes a thiophene ring and a trimethoxybenzoyl group, making it valuable in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-aminothiophene with methoxybenzoyl chloride in the presence of a catalyst such as copper chloride. The reaction conditions often require controlled temperature and time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.
Materials Science: The compound is valuable in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response pathways . This inhibition can lead to the disruption of cellular processes, making the compound useful in cancer research and treatment .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the thiophene ring.
2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Contains a thiophene ring but differs in the substituents.
Uniqueness
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of a thiophene ring and a trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in the development of multifunctional materials and therapeutic agents.
Properties
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-25-14-10-12(11-15(26-2)18(14)27-3)19(23)22-20-17(21(24)28-4)13-8-6-5-7-9-16(13)29-20/h10-11H,5-9H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPVNTWRLYJGMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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